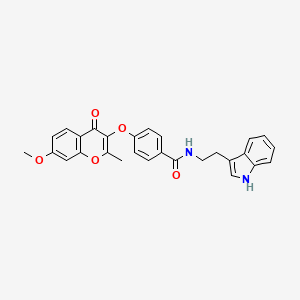

N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide

Description

N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide is a synthetic hybrid molecule combining structural motifs from indole and chromen-4-one (coumarin) derivatives. The compound features a benzamide core substituted with a 7-methoxy-2-methyl-4-oxo-4H-chromen-3-yloxy group and an N-(2-(1H-indol-3-yl)ethyl) side chain. The indole moiety is known for its role in receptor binding (e.g., serotonin receptors), while the chromen-4-one scaffold is associated with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The methoxy and methyl substituents on the chromen-4-one ring may enhance lipophilicity and metabolic stability compared to simpler coumarin derivatives.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O5/c1-17-27(26(31)23-12-11-21(33-2)15-25(23)34-17)35-20-9-7-18(8-10-20)28(32)29-14-13-19-16-30-24-6-4-3-5-22(19)24/h3-12,15-16,30H,13-14H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDSDVJSWJBXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a chromenyl ether and a benzamide, which may contribute to its diverse biological activities. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, including receptors and enzymes.

Biological Activity

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole structures have shown preferential suppression of rapidly dividing cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. These compounds often work by inducing apoptosis or inhibiting cell proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For example, some indole-based compounds showed minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA, indicating potent antibacterial effects .

3. Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory activities. Compounds that share structural similarities with this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting a therapeutic potential in conditions like arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Receptors:

- The indole moiety may interact with serotonin receptors or other G-protein coupled receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects.

2. Inhibition of Enzymes:

- The compound may inhibit key enzymes involved in cancer progression or inflammation, such as cyclooxygenases (COX), lipoxygenases (LOX), or phospholipases.

3. Induction of Apoptosis:

- It has been observed that certain indole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its dual pharmacophores. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs with Indole-Benzamide Motifs

- N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide (CAS: 73054-08-7) Structure: Shares the N-(2-(1H-indol-3-yl)ethyl)benzamide backbone but lacks the chromen-4-one substituent. Molecular Weight: 294.35 g/mol (vs. ~461.45 g/mol for the target compound). Likely exhibits lower binding affinity to targets requiring coumarin-like motifs .

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7)

Chromen-4-One Derivatives

- 2-(2-(1-(8-methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl) acetic acid (Compound 4g) Structure: Contains an 8-methoxy-2-oxo-2H-chromen-3-yl group linked to a thiazolidinone-acetic acid moiety. Key Differences: The 8-methoxy position (vs. 7-methoxy in the target compound) may alter electronic distribution and steric interactions. The acetic acid group enhances solubility but may reduce cell permeability .

- N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (Compound B4) Structure: Features a dihydroindenyl group instead of the indole-chromen-4-one hybrid. Methoxy substitution on benzamide is conserved, suggesting shared pharmacokinetic profiles .

Functional and Pharmacological Comparisons

- Solubility : The target compound’s chromen-4-one and methoxy groups likely confer moderate lipophilicity (clogP ~3.5), whereas acetic acid derivatives (e.g., Compound 4g) exhibit higher aqueous solubility.

- Synthetic Complexity : The target compound requires multi-step synthesis involving coupling of chromen-4-one and indole-ethyl intermediates, similar to methods in and .

Research Findings and Hypotheses

- The 7-methoxy-2-methyl substitution on the chromen-4-one ring may improve metabolic stability compared to 8-methoxy analogs (e.g., Compound 4g) due to reduced oxidative demethylation .

- The indole-ethyl side chain could enhance binding to hydrophobic pockets in enzymes (e.g., kinases or cytochrome P450 isoforms), as seen in related indole-benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.